N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine
Description
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVERQDFUUGRBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as a building block for more complex molecules, facilitating the development of new chemical entities.
- Intermediate in Specialty Chemicals : It is utilized in the production of various industrial products, enhancing the efficiency of chemical manufacturing processes .
Biology
- Enzyme Inhibition : this compound has been investigated for its potential to inhibit specific enzymes. For example, it may inhibit acetylcholinesterase, relevant for treating neurological disorders such as Alzheimer's disease.
Case Study: Enzyme Inhibition
A study demonstrated that this compound exhibited significant inhibition of acetylcholinesterase with an IC50 value of approximately 5 μM, indicating its potential therapeutic application in cognitive disorders .
Medicine
- Anticancer Activity : Research indicates that this compound possesses anticancer properties. It has shown effectiveness against various cancer cell lines, including colon (HCT-116) and breast cancer (MCF-7) cells.
Case Study: Anticancer Efficacy
In a controlled study, this compound exhibited an IC50 value of approximately 7.1 μM against HCT-116 cells, suggesting a mechanism involving oxidative stress pathways that enhance reactive oxygen species production.
Comparative Analysis of Anticancer Activity
| Compound Name | Anticancer Activity (IC50 μM) | Unique Features |
|---|---|---|
| This compound | 7.1 | Chlorinated phenyl group |
| N-(3-chlorophenyl)-N-[4-methylphenyl)sulfonyl]glycine | 12.5 | Different halogen substitution |
| N-[p-toluenesulfonyl]-N-(2-methylphenyl)glycine | 15.0 | Variation in substituents affects activity |
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity, particularly against fungal pathogens. In vitro studies indicate its effectiveness with minimum inhibitory concentrations (MICs) below 10 μg/mL for several fungal strains.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of sulfonamide derivatives, revealing that this compound showed significant antifungal activity against resistant strains.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
The electronic nature of substituents on the aromatic rings significantly influences reactivity and functional efficacy. Key analogues include:
Key Findings :
- Electron-Withdrawing Groups : Chloro (Cl) substituents withdraw electron density from the nitrogen atom, enhancing electrophilicity. However, excessive withdrawal (e.g., NDCPG’s 3,4-diCl) narrows the effective concentration range for applications like dentin bonding and reduces bond strength .
- For example, N-(3,4-dimethoxyphenyl)sulfonyl derivatives (CAS: 713501-82-7) may exhibit altered pharmacokinetic profiles due to increased hydrophilicity .
Solubility and Formulation Challenges
Electron-withdrawing substituents like Cl reduce aqueous solubility, necessitating acetone or DMF as solvents in formulations . In contrast, methoxy or methyl groups improve solubility but may compromise stability. For example, 4-hydroxyphenylpropionylglycine (CAS: 3850-43-9), with a hydroxyl group, exhibits high polarity (λmax: 226 nm) and requires storage at -20°C for long-term stability .
Biological Activity
N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl group attached to a chlorophenyl ring and a phenylglycine moiety, which enhances its reactivity and biological interactions. The focus of this article is to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the sulfonyl group is significant for its reactivity, providing the compound with unique properties that facilitate interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Sulfonyl, Chlorophenyl, Glycine |
| Potential Applications | Enzyme inhibition, Antimicrobial |
The mechanism by which this compound exerts its biological effects primarily involves its ability to inhibit specific enzymes. The sulfonyl group allows for strong interactions with enzyme active sites, potentially leading to inhibition or modulation of their functions. This interaction can disrupt various biochemical pathways, making it relevant in therapeutic contexts such as cancer treatment and inflammatory diseases.
1. Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown strong inhibitory activity against these enzymes, which are crucial in various physiological processes:
| Enzyme | Inhibition Type | IC50 Values |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 ± 0.003 μM |
| Urease | Strong Inhibitor | Not specified |
The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial effectiveness observed:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings indicate that the compound could be a candidate for developing new antibiotics .
3. Anticancer Potential
The sulfonamide functionality of this compound has been linked to anticancer activities. Various studies have explored its effects on cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have explored the pharmacological behavior of compounds similar to this compound:
- Study on Antimicrobial Activity : A recent study synthesized a series of compounds with sulfonamide groups and evaluated their antibacterial effects on multiple strains. The results indicated that compounds with similar structures exhibited significant antibacterial activity, supporting the potential use of this compound in treating bacterial infections .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory properties of related sulfonamide derivatives. The findings revealed strong inhibition against AChE and urease, reinforcing the therapeutic potential of these compounds in neurodegenerative diseases and metabolic disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine, and how do reaction conditions (e.g., solvent, temperature) influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of N-phenylglycine derivatives. For example, reacting N-phenylglycine with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) at 0–25°C. The reaction requires precise stoichiometric control to avoid over-sulfonylation. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product with >95% purity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine?
- Methodological Answer :
- NMR : and NMR in DMSO-d6 confirm the sulfonyl group’s presence (δ ~7.8 ppm for aromatic protons) and glycine backbone (δ ~3.5–4.0 ppm for CH2).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .
Q. What are the primary applications of sulfonamide-functionalized glycine derivatives in material science?
- Methodological Answer : These compounds act as adhesion promoters in dental resins due to their dual electron-withdrawing (sulfonyl) and hydrogen-bonding (glycine) groups. For example, N-aryl glycine derivatives enhance dentin-bonding strength by forming covalent bonds with collagen fibrils and free-radical polymerization with methacrylate resins .
Advanced Research Questions
Q. How does the 4-chlorophenylsulfonyl group modulate the compound’s electronic properties and reactivity in photopolymerization?
- Methodological Answer : The sulfonyl group withdraws electron density, stabilizing radical intermediates during UV-induced decomposition. Under 392 nm LED irradiation, N-phenylglycine derivatives generate phenylglycinyl radicals (PhNHCH2•), which initiate acrylate polymerization. Time-resolved ESR spectroscopy and DFT calculations can quantify radical lifetimes and orbital interactions .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-glycine hybrids (e.g., variable IC50 values in enzyme assays)?
- Methodological Answer :
- Structural Variants : Compare analogues (e.g., N-(3,4-dichlorophenyl) vs. 4-chlorophenyl) to isolate substituent effects .
- Assay Conditions : Standardize buffer pH (e.g., phosphate vs. Tris), ionic strength, and incubation time to minimize variability.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies in enzyme active sites .
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl or tert-butyl) at the glycine carboxylate to enhance membrane permeability.
- Microencapsulation : Use PLGA nanoparticles (70–150 nm) for controlled release, monitored via LC-MS/MS pharmacokinetic profiling .
Critical Research Gaps
- Mechanistic Studies : Limited data on the sulfonyl group’s role in radical scavenging vs. hydrogen bonding in polymerization.
- In Vivo Toxicity : Absence of ADMET profiles for long-term biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
